

In-Depth Technical Guide: Piperazine Sulfate (CAS 4554-26-1)

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Compound of Interest

Compound Name: Piperazine sulfate

Cat. No.: B3028988

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and relevant experimental data for **Piperazine Sulfate** (CAS 4554-26-1). The information is compiled and presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

Piperazine sulfate is the salt of piperazine and sulfuric acid. While specific experimental data for the sulfate salt is limited, the properties of the parent compound, piperazine, are well-documented and provide valuable context.

Table 1: Properties of **Piperazine Sulfate** (CAS 4554-26-1)

Property	Value	Source(s)
Chemical Name	Piperazine sulfate	[1][2]
CAS Number	4554-26-1	[1][2][3]
Molecular Formula	C ₄ H ₁₂ N ₂ O ₄ S	[1][3]
Molecular Weight	184.21 g/mol	[4][5]
Appearance	White to almost white crystalline powder	[4][5]
Solubility	Soluble in water	[4][5]

Table 2: Properties of Piperazine (Parent Compound, CAS 110-85-0)

Property	Value	Source(s)
Melting Point	106 °C	
Boiling Point	145-146 °C	
pKa ₁	5.35 @ 25 °C	
pKa ₂	9.73 @ 25 °C	
Solubility	Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.	
pH	10.8–11.8 (10% aqueous solution)	

Hazards and Toxicology

Piperazine sulfate is classified under the Globally Harmonized System (GHS) with several key hazards.[1][2] Toxicological data, primarily derived from studies on piperazine and its various salts, indicate potential for acute toxicity, reproductive effects, and neurotoxicity.

Table 3: GHS Classification and Hazard Statements for **Piperazine Sulfate**

Classification	Code	Statement	Source(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[1][2]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[1][2]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	[1][2]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[1][2]

Table 4: Summary of Toxicological Data (Piperazine and its Salts)

Endpoint	Species	Route	Value	Source(s)
Acute Oral LD50	Rat	Oral	~2600 mg/kg bw (piperazine)	
Reproductive Toxicity NOAEL	Rat	Oral	125 mg/kg/day (effects on fertility)	
Developmental Toxicity LOAEL	Rabbit	Oral	94 mg/kg/day (maternal and embryotoxic)	
Acute Neurotoxicity LOAEL	Human	Oral	110 mg/kg bw	

Reproductive and Developmental Toxicity

Studies on piperazine salts have indicated potential reproductive and developmental effects. Piperazine is suspected of damaging fertility and the unborn child.[2]

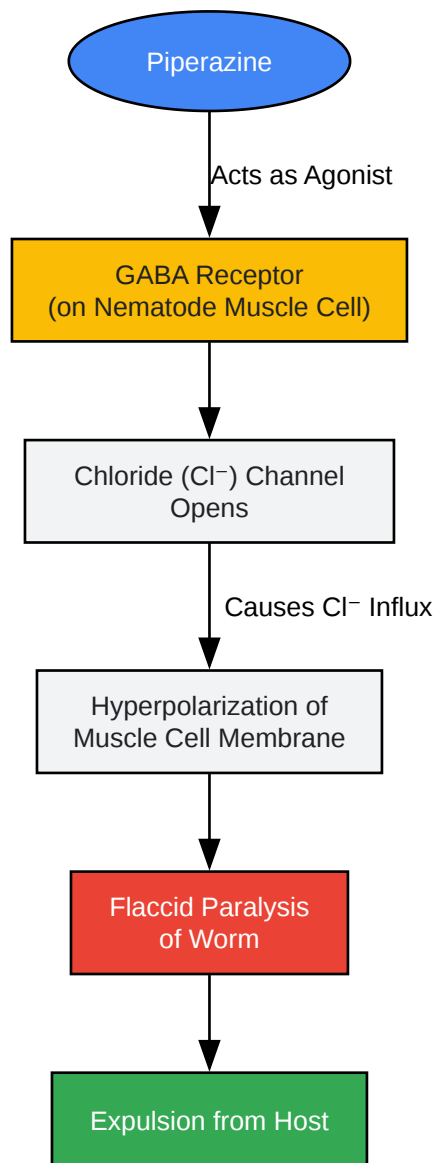
Neurotoxicity

Cases of neurotoxicity have been reported in humans following exposure to high doses of piperazine.[6] Symptoms can include myoclonus, hypotonia, and diminished reflexes.[6] The mechanism is suggested to involve GABA receptor antagonism in the host.

Mechanism of Action (Anthelmintic)

The primary therapeutic application of piperazine compounds is in the treatment of nematode (roundworm) infections.[7] The mechanism of action is targeted at the neuromuscular system of the parasite. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the nematode's muscle cells.[8][9] This leads to hyperpolarization of the nerve endings and an influx of chloride ions, resulting in a flaccid paralysis of the worm.[8] The paralyzed parasite is unable to maintain its position in the host's intestinal tract and is subsequently expelled by normal peristalsis.[8][9]

Anthelmintic Mechanism of Piperazine

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Anthelmintic Mechanism of Action

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in public literature. However, the methodologies for key studies can be summarized based on

available data.

Acute Oral Toxicity (LD50) Study Methodology

This protocol is a summary based on a study of piperazine comparable to OECD Test Guideline 401.

- Test System: Sprague Dawley rats.
- Administration: The test substance (piperazine) was administered orally by gavage.
- Dose Levels: Multiple dose levels were used, including 1000, 1210, 1780, 2610, and 3830 mg/kg body weight.
- Observation Period: Animals were observed for signs of toxicity and mortality.
- Endpoints: The primary endpoint was the calculation of the median lethal dose (LD50). Signs of toxicity such as dyspnea, apathy, staggering, and tremor were also recorded.

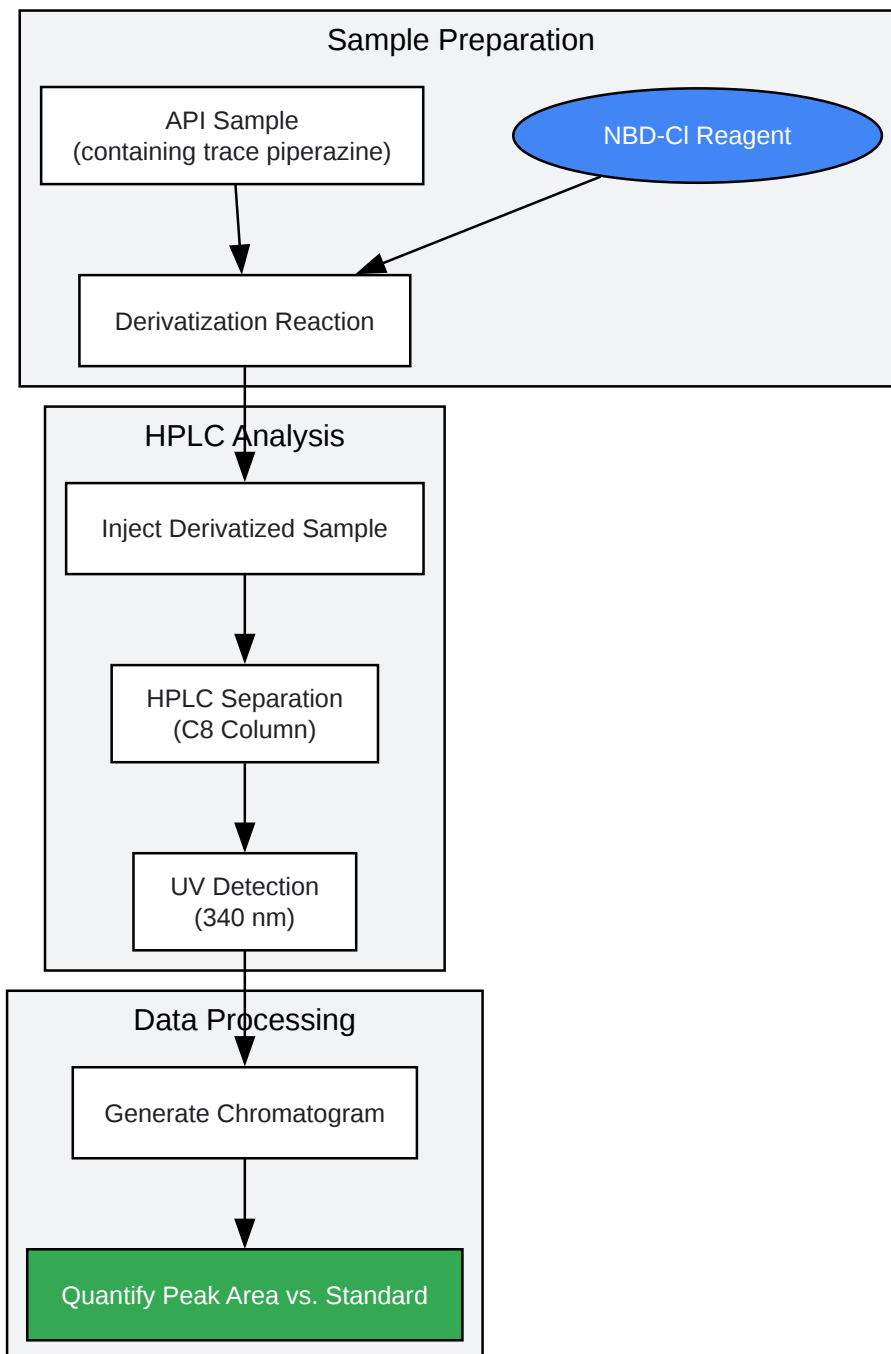
Analytical Method: HPLC-UV for Piperazine Impurity

Because piperazine lacks a strong chromophore, direct UV detection at trace levels is difficult. A derivatization method is employed.

- Objective: To quantify trace amounts of piperazine in an Active Pharmaceutical Ingredient (API).
- Derivatization: Piperazine is reacted with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chromatographic Conditions:
 - Mobile Phase: A suitable filtered and degassed mobile phase is used.
 - Column: C8 or similar.

- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 35°C).
- Detection Wavelength: 340 nm.
- Injection Volume: 10 µL.
- Quantification: The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision. Quantification is performed by comparing the peak area of the derivatized piperazine in the sample to that of a known standard.

Workflow: HPLC-UV Analysis of Piperazine Impurity

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HPLC-UV Analysis Workflow

Safe Handling and Storage

Given the hazardous properties of **piperazine sulfate**, appropriate safety precautions are essential.

- Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat.[1][2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- First Aid:
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
 - If on Skin: Wash off with soap and plenty of water. Consult a physician.[1]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]
 - If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

This guide is intended for informational purposes for a professional audience and should not be substituted for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the latest SDS for the most current safety and handling information.

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